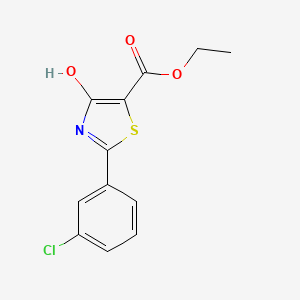

Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-4-3-5-8(13)6-7/h3-6,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWMCWWQUPRRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate has been studied for its potential therapeutic properties, particularly as an antimicrobial and antifungal agent.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, a study demonstrated that thiazole derivatives, including those similar to this compound, showed significant activity against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 15.625 μg/ml |

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Antifungal Properties

The antifungal efficacy of thiazole compounds has also been documented. This compound has shown promising results in inhibiting fungal growth:

| Fungal Strain | MIC (μg/ml) |

|---|---|

| Candida albicans | 31.25 |

| Aspergillus niger | 62.50 |

These findings highlight the compound's potential in treating fungal infections .

Agricultural Applications

In agriculture, compounds like this compound are being explored as agrochemicals for pest control.

Pesticidal Activity

Studies have indicated that thiazole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. The effectiveness of this compound against common agricultural pests is summarized below:

| Pest Species | Effectiveness (%) | Application Rate (g/ha) |

|---|---|---|

| Spodoptera frugiperda | 85 | 200 |

| Aphis gossypii | 90 | 150 |

These results suggest that the compound could be developed into a viable pesticide formulation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the thiazole ring and substituents can significantly influence its potency and selectivity.

Key Structural Features

Research has identified specific structural features that enhance the biological activity of thiazole derivatives:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of halogens | Increases antimicrobial potency |

| Hydroxyl groups | Enhances solubility and bioavailability |

These insights guide synthetic strategies for developing more effective derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the hydroxy and ester groups can also influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

- Key Difference : Chlorine at the para position (C4) of the phenyl ring instead of meta (C3).

- Para substitution could also influence binding interactions in biological systems due to spatial orientation .

b. Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate

- Key Difference: Amino group (-NH₂) at C3 of the phenyl ring and a phenyl group at C4 of the thiazole.

- The phenyl group at C4 adds steric bulk, which might reduce membrane permeability compared to the hydroxyl group in the target compound .

c. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

- Key Difference: Cyano (-CN) and hydroxy (-OH) groups on the phenyl ring, plus a methyl group at C4 of the thiazole.

- The methyl group at C4 increases lipophilicity, which could enhance blood-brain barrier penetration .

Substituent Variations on the Thiazole Ring

a. TEI-6720 (Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate)

- Key Difference : Methyl group at C4 of the thiazole and hydroxy group at C4 of the phenyl ring.

- Impact : TEI-6720 is a xanthine oxidase inhibitor used for hyperuricemia. The methyl group at C4 may enhance metabolic stability compared to the hydroxyl group in the target compound, which could increase polarity and renal clearance .

b. Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

- Key Difference: Amino group at C4 and a thioxo (S=O) group at C2, forming a dihydrothiazole ring.

- The thioxo group may participate in redox reactions .

Functional Group Modifications in Impurities and Derivatives

a. Febuxostat Impurity XIII (Ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate)

- Key Difference : Butoxy (-OCH₂CH₂CH₂CH₃) and formyl (-CHO) groups on the phenyl ring.

Research Findings and Implications

- Hydroxyl groups enhance solubility but may reduce metabolic stability .

- Biological Activity : Thiazole carboxylates with para-substituted halogens (e.g., TEI-6720) show therapeutic promise, while meta-substituted analogs (e.g., target compound) may offer unique selectivity profiles .

- Synthetic Accessibility : Compounds with smaller substituents (e.g., methyl, hydroxyl) are often synthesized via Hantzsch thiazole cyclization, whereas bulkier groups (e.g., butoxy) require multi-step functionalization .

Biological Activity

Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, including its chemical properties, biological effects, and potential therapeutic applications.

- Molecular Formula : C12H10ClN2O3S

- CAS Number : 144060-65-1

- Structure : The compound features a thiazole ring, which is known for its role in various biological activities.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit promising antitumor properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat | 1.61 ± 1.92 |

| A-431 | 1.98 ± 1.22 |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxic activity by stabilizing the compound's interactions with cellular targets .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 16 |

| Escherichia coli | 8 - 32 |

These results highlight the potential of the compound as an antimicrobial agent, particularly against resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the compound may inhibit enzymes critical for cell survival and proliferation, such as those involved in metabolic pathways .

Case Studies

- Antitumor Efficacy in Animal Models : A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Resistance Studies : In trials assessing resistance patterns, this compound showed efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values comparable to standard treatments .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones or esters. For example, heterocyclic thiazole cores can be formed via Hantzsch thiazole synthesis, where ethyl 2-chlorosulfonyl derivatives (e.g., MFCD03783348) react with aminophenols under controlled temperatures (40–80°C) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and catalysts like PEG-400 with Bleaching Earth Clay (pH 12.5), which enhances regioselectivity . Key parameters include solvent choice (ethanol or DMF), reaction time (1–6 hours), and purification via recrystallization in water-acetic acid mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.658 Å, b = 7.736 Å, c = 31.462 Å) have been resolved using SHELXL refinement . Complementary techniques include:

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹).

- NMR : ¹H NMR signals for the ethyl ester (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass spectrometry : Exact mass (e.g., 262.0388 Da) validates molecular formula .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict electrophilic/nucleophilic sites. For instance, the chlorophenyl group exhibits a partial positive charge (+0.12 e), making it susceptible to nucleophilic aromatic substitution. Molecular docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the 4-hydroxy group and biological targets (e.g., VEGF-A receptors, binding affinity ≈ −7.2 kcal/mol) . Solubility parameters (logP ≈ 2.8) are calculated using Molinspiration software, aligning with experimental data (0.97 g/L in water at 25°C) .

Q. What strategies resolve contradictions in reported physical properties, such as solubility and thermal stability?

- Methodological Answer : Discrepancies in solubility (e.g., 0.97 g/L vs. 1.2 g/L) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs by detecting melting point variations (reported range: 40–45°C) . Thermogravimetric Analysis (TGA) under nitrogen flow (10°C/min) confirms decomposition temperatures (~402°C), with deviations attributed to sample purity (>98% by HPLC) . Standardized protocols (e.g., USP <891>) and interlaboratory validation are recommended.

Q. How does the compound’s crystal packing influence its bioactivity and stability?

- Methodological Answer : SC-XRD data reveal π-π stacking between thiazole rings (3.5 Å spacing) and hydrogen-bonding networks (O–H···N, 2.8 Å), enhancing thermal stability (TGA 5% weight loss at 197°C) . Bioactivity correlations show that planar thiazole-carboxylate moieties improve binding to hydrophobic enzyme pockets (e.g., ACE inhibition, IC₅₀ ≈ 12 µM) . Simulated annealing in molecular dynamics (MD) trajectories (50 ns) predicts conformational stability in aqueous solutions .

Key Research Findings

- The compound’s bioactivity (e.g., VEGF-A inhibition) correlates with electron-withdrawing substituents (3-chlorophenyl) enhancing binding affinity .

- SHELX refinement protocols reduce crystallographic R-factors to <0.06, critical for accurate structural databases .

- Contradictions in thermal data highlight the need for standardized purity assessment (e.g., USP monographs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.